Ethyl 2-((Methylsulfonyl)oxy)pentanoate

Description

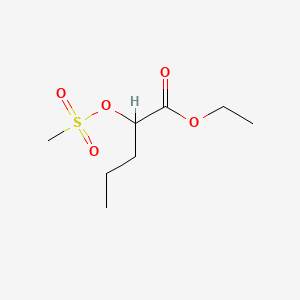

Ethyl 2-((Methylsulfonyl)oxy)pentanoate is a sulfonate ester characterized by a pentanoate backbone substituted at the second carbon with a methylsulfonyloxy (–OSO₂CH₃) group and an ethyl ester (–COOEt) terminal. This compound is structurally significant due to its sulfonate moiety, which confers electron-withdrawing properties and enhances reactivity in substitution reactions.

Properties

Molecular Formula |

C8H16O5S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

ethyl 2-methylsulfonyloxypentanoate |

InChI |

InChI=1S/C8H16O5S/c1-4-6-7(8(9)12-5-2)13-14(3,10)11/h7H,4-6H2,1-3H3 |

InChI Key |

KQDAXSMBFIFDSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((Methylsulfonyl)oxy)pentanoate can be synthesized through the esterification of 2-hydroxy pentanoic acid with ethyl alcohol in the presence of a methylsulfonyl chloride reagent. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((Methylsulfonyl)oxy)pentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-((Methylsulfonyl)oxy)pentanoic acid.

Reduction: Formation of 2-((Methylsulfonyl)oxy)pentanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((Methylsulfonyl)oxy)pentanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

Mechanism of Action

The mechanism of action of Ethyl 2-((Methylsulfonyl)oxy)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((Methylsulfonyl)oxy)pentanoate with structurally related compounds, focusing on functional group variations, physicochemical properties, and reactivity.

Structural Analogues with Modified Ester Groups

- The –Cbz group enables selective deprotection in peptide synthesis .

- The smaller ester group may increase solubility in polar solvents compared to tert-butyl derivatives, balancing reactivity and steric effects .

Key Insight : Ester group modifications (ethyl vs. tert-butyl/isopropyl) influence solubility, stability, and steric profiles, tailoring compounds for specific synthetic applications.

Analogues with Sulfonate/Sulfonyl Group Variations

- Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO₂-Bi-4-S-E): Features a nitro-biphenyl terminal group instead of methylsulfonyloxy. The nitro group (–NO₂) is strongly electron-withdrawing, leading to denser crystal packing (as per crystallographic data in Table 4 of ) and higher melting points compared to methylsulfonyl derivatives .

- (Z)-ethyl 5-(1,3-dioxoisoindolin-2-yl)-2-(1-(((trifluoromethyl)sulfonyl)oxy)ethylidene)pentanoate: Substitutes methylsulfonyl with trifluoromethylsulfonyl (–OSO₂CF₃), a stronger electron-withdrawing group. This enhances electrophilicity at the adjacent carbon, favoring palladium-catalyzed alkenylation reactions (e.g., Heck reactions) .

Key Insight : Sulfonate/sulfonyl substituents dictate electronic properties and reactivity. Trifluoromethylsulfonyl derivatives exhibit superior electrophilicity, while nitro groups enhance crystallinity.

Compounds with Alternate Backbones or Functional Groups

- 2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate: Replaces the methylsulfonyloxy group with a hydroxyhexyloxy (–OCH₂CH₂CH(OH)CH₂CH₂CH₃) chain.

- Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate (CAS 2095410-20-9): Substitutes the sulfonate ester with a sulfanyl (–S–) group linked to a methoxy-oxoethyl moiety. The thioether linkage reduces oxidation stability but enables participation in radical or nucleophilic reactions .

Key Insight : Functional group diversity (e.g., hydroxyl, sulfanyl) expands application scope, from biological interactions to specialized organic reactions.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound’s methylsulfonyl group makes it a versatile leaving group in nucleophilic substitutions, though its reactivity is intermediate compared to trifluoromethylsulfonyl derivatives .

- Stability vs. Reactivity : Bulky ester groups (e.g., tert-butyl) improve stability but may hinder reaction rates, whereas smaller esters (ethyl/isopropyl) balance solubility and reactivity .

- Biological Potential: Hydroxy-containing analogs (e.g., ) suggest unexplored roles in prodrug design or enzyme-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.